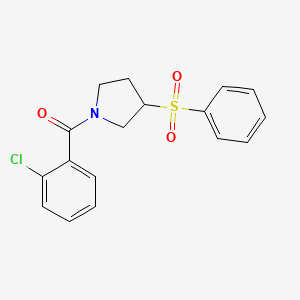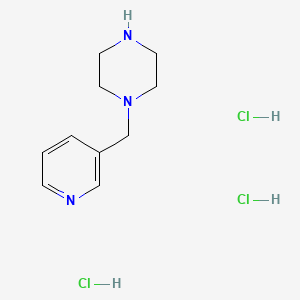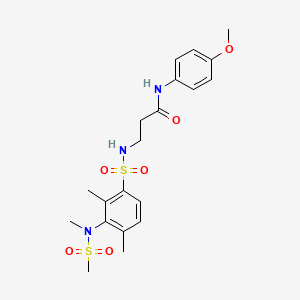
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click reaction, and the attachment of the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring and the carboxamide group. The 3,4-dimethylphenyl group and the pyridin-2-ylmethyl group would also contribute to the overall structure .Scientific Research Applications
Synthesis and Biological Activity
Research conducted by Khalifa et al. (2015) focused on the synthesis of novel heterocyclic aryl monoazo organic compounds, demonstrating their application in dyeing polyester fabrics and evaluating their biological activities, including antioxidant, antitumor, and antimicrobial activities. The study suggests that compounds with complex heterocyclic structures can have versatile applications in textiles and biomedicine Khalifa et al., 2015.
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. This research illuminates the potential therapeutic applications of triazole and pyrazolopyrimidine derivatives in treating cancer and inflammation Rahmouni et al., 2016.
Antioxidant Properties
A study by Bekircan et al. (2008) on triazole derivatives showcased their synthesis and evaluation for antioxidant and antiradical activities. The findings highlight the significance of triazole derivatives in developing new antioxidants Bekircan et al., 2008.
Molecular Docking and Antimicrobial Activity
Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and conducted molecular docking screenings towards GlcN-6-P synthase. Their antimicrobial and antioxidant activities were also assessed, providing insights into the potential pharmaceutical applications of such compounds Flefel et al., 2018.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses.
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-6-7-15(9-13(12)2)22-11-16(20-21-22)17(23)19-10-14-5-3-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJDNNLKXBSVBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)


![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)


